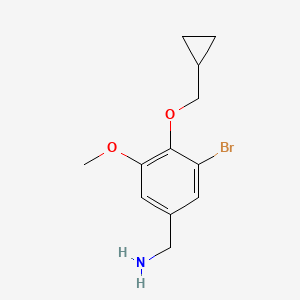

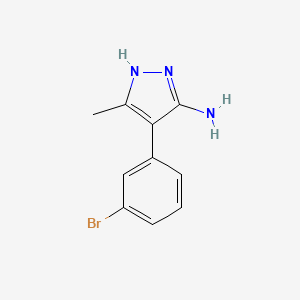

![molecular formula C8H6BrN3 B1438998 7-Bromo-6-methylpyrido[2,3-b]pyrazine CAS No. 857203-29-3](/img/structure/B1438998.png)

7-Bromo-6-methylpyrido[2,3-b]pyrazine

Übersicht

Beschreibung

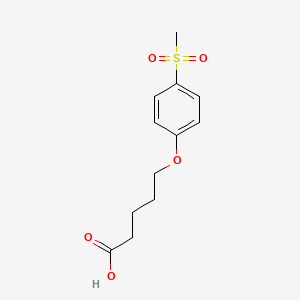

7-Bromo-6-methylpyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 857203-29-3 . It has a molecular weight of 224.06 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, which includes 7-Bromo-6-methylpyrido[2,3-b]pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one method, Pd-catalyzed C-N Buchwald-Hartwig cross-coupling was used to synthesize several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .Molecular Structure Analysis

The InChI code for 7-Bromo-6-methylpyrido[2,3-b]pyrazine is 1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 . This indicates the presence of a bromine atom, a methyl group, and a pyrido[2,3-b]pyrazine core in the molecule.Physical And Chemical Properties Analysis

7-Bromo-6-methylpyrido[2,3-b]pyrazine is a powder that is stored at room temperature . Its molecular weight is 224.06 .Wissenschaftliche Forschungsanwendungen

-

Nonlinear Optical (NLO) Technological Applications

- Field : Physics and Material Science .

- Application : Pyrido[2,3-b]pyrazine derivatives have shown remarkable contributions towards NLO technological applications .

- Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .

- Results : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response. The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

-

Electrochemical DNA Sensing

- Field : Biochemistry and Molecular Biology .

- Application : Pyrido[2,3-b]pyrazine derivatives are utilized for the first time in electrochemical sensing of DNA .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Antioxidant and Antiurease Activity

- Field : Pharmacology .

- Application : Pyrido[2,3-b]pyrazine derivatives are utilized for in vitro antioxidant and antiurease activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

High-Performance OLEDs

- Field : Material Science .

- Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials are used for high-performance OLEDs .

- Method : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

- Results : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

-

Kinase Inhibition

- Field : Biochemistry .

- Application : 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Agriculture

- Field : Agriculture .

- Application : Pyrrolopyrazine derivatives are known as key N-heterocycles with potential use in agriculture .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Pyridopyrimidine derivatives, including 7-Bromo-6-methylpyrido[2,3-b]pyrazine, have shown potential in various therapeutic applications . They have been studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, further exploration of these compounds, including their synthesis, biological activities, and mechanisms of action, could be beneficial for medicinal chemistry research .

Eigenschaften

IUPAC Name |

7-bromo-6-methylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYIJVDABCQHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=CN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652840 | |

| Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-6-methylpyrido[2,3-b]pyrazine | |

CAS RN |

857203-29-3 | |

| Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)

amine](/img/structure/B1438930.png)